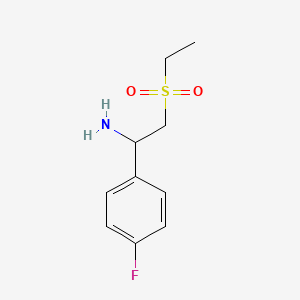
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine is an organic compound that features an ethylsulfonyl group attached to an ethanamine backbone, with a fluorophenyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylsulfonyl chloride.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with ethylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Lacks the ethylsulfonyl group, making it less polar and potentially less reactive.
2-(Ethylsulfonyl)ethanamine: Lacks the fluorophenyl group, which may reduce its binding affinity to certain targets.
4-Fluorophenylethylamine: Similar structure but without the ethylsulfonyl group, affecting its chemical properties and reactivity.
Uniqueness
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14FNO2S |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-ethylsulfonyl-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO2S/c1-2-15(13,14)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 |
Clave InChI |
QDUPEQZBZGZJQZ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC(C1=CC=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


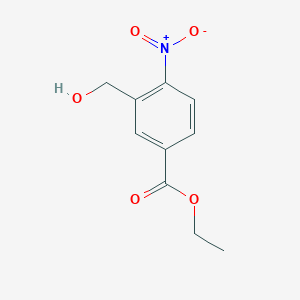
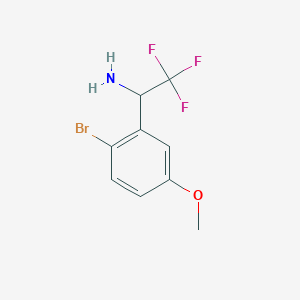



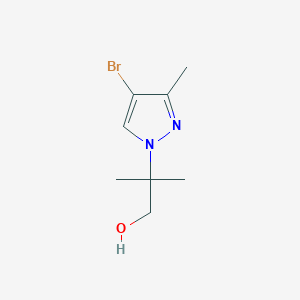

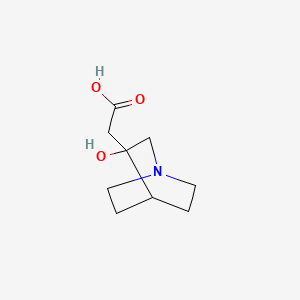
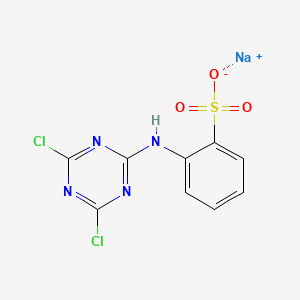

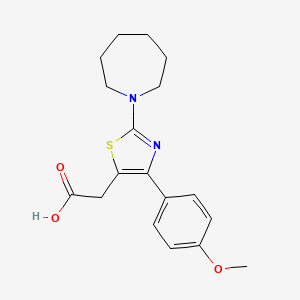
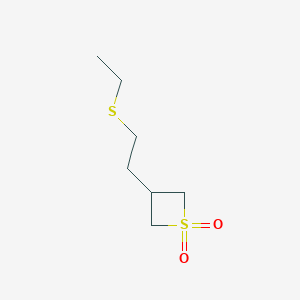

![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
